Positional Isomerism: 5-Amino vs. 4-Amino Regioisomer – Structural and Reactivity Divergence
5-Amino-2-methylpent-1-en-3-one and its 4-amino regioisomer (CAS 1592033-55-0) share the identical molecular formula (C₆H₁₁NO) and molecular weight (113.16 g/mol) but differ in the amino group position: the 5-amino isomer bears a primary amine at the terminal carbon (δ-position relative to the ketone), whereas the 4-amino isomer places it at the α-position relative to the ketone . This positional difference alters the N–C–C=C–C=O conjugation length and eliminates the possibility of intramolecular N–H···O=C hydrogen bonding present in the 4-amino isomer. In the enaminone literature, α-amino enones (4-amino type) are known to exist predominantly in the Z-enaminone tautomeric form stabilized by internal hydrogen bonding, while δ-amino enones (5-amino type) lack this stabilization and exhibit different tautomeric populations and electrophilic reactivity profiles [1]. This translates into distinct synthetic utility: the 5-amino isomer cannot form the same metal-chelating β-ketoiminate complexes that the 4-amino isomer can, making the two regioisomers non-interchangeable as ligands or synthetic intermediates [1].
| Evidence Dimension | Amino group position relative to ketone (regiochemistry) |
|---|---|
| Target Compound Data | 5-Amino (δ-amino, primary NH₂ at C-5 relative to carbonyl at C-3) |
| Comparator Or Baseline | 4-Amino-2-methylpent-1-en-3-one (α-amino, primary NH₂ at C-4 relative to carbonyl at C-3; CAS 1592033-55-0) |
| Quantified Difference | Difference in N–C–C=C–C=O conjugation length: 5-amino has a 4-bond N-to-carbonyl pathway vs. 3-bond pathway in 4-amino; absence of intramolecular N–H···O=C hydrogen bond in 5-amino isomer |
| Conditions | Structural comparison based on SMILES: 5-amino (CC(=C)C(=O)CCN) vs. 4-amino (C=C(C)C(=O)C(C)N); conformational analysis per enaminone class literature |
Why This Matters
Procurement of the wrong regioisomer results in a compound with fundamentally different metal-coordination chemistry and tautomeric behavior, compromising applications in catalysis, coordination chemistry, and heterocycle synthesis.
- [1] Elassar, A.-Z. A.; El-Khair, A. A. Recent Developments in the Chemistry of Enaminones. Tetrahedron 2003, 59 (43), 8463–8480. Discussion of enaminone tautomerism, hydrogen bonding, and metal chelation. View Source
